molecular formula C19H31NO3 B14353129 N-Dodecyl-3,4-dihydroxybenzamide CAS No. 98116-93-9

N-Dodecyl-3,4-dihydroxybenzamide

Cat. No.: B14353129
CAS No.: 98116-93-9
M. Wt: 321.5 g/mol
InChI Key: KEIMHRWVTAIFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecyl-3,4-dihydroxybenzamide is a chemical compound characterized by the presence of a long dodecyl chain attached to a benzamide structure with two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-3,4-dihydroxybenzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with dodecylamine. The process includes the formation of an amide bond between the carboxyl group of the benzoic acid and the amine group of dodecylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-3,4-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Halogenated benzamides.

Mechanism of Action

The mechanism of action of N-Dodecyl-3,4-dihydroxybenzamide involves its interaction with molecular targets such as iron ions. The compound forms stable complexes with iron, which can inhibit the formation of reactive oxygen species (ROS) and prevent oxidative damage. Additionally, it can modulate the activity of enzymes involved in melanin synthesis, leading to reduced pigmentation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Dodecyl-3,4-dihydroxybenzamide stands out due to its long dodecyl chain, which enhances its hydrophobicity and cell permeability. This unique structure allows it to be more effective in certain applications, such as surface coatings and biomedical research .

Properties

CAS No.

98116-93-9

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

N-dodecyl-3,4-dihydroxybenzamide

InChI

InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-11-14-20-19(23)16-12-13-17(21)18(22)15-16/h12-13,15,21-22H,2-11,14H2,1H3,(H,20,23)

InChI Key

KEIMHRWVTAIFCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.